molecular formula C23H41AlO B8614560 Diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum

Diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum

Cat. No. B8614560
M. Wt: 360.6 g/mol
InChI Key: MIPAPDLHDVYRRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630554B1

Procedure details

Preparation of polystyryllithium by anionic polymerization of styrene, preparation of a polymerization initiator compound by addition reaction of butadiene, and polymerization of methyl methacrylate in the presence of an organoaluminum compound were successively performed in the same way as in Example 2 except that the temperature when diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum was added, the temperature when methyl methacrylate was added, and polymerization temperature were changed from −30° C. to 0° C. and the time for polymerization of methyl methacrylate was changed from 2 hours to 1 hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organoaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=CC=C.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].C([Al](CC(C)C)OC1C(C(C)(C)C)=CC(C)=CC=1C(C)(C)C)C(C)C>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
organoaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[Al](OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C)CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation of polystyryllithium
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
polymerization temperature
CUSTOM
Type
CUSTOM
Details
were changed from −30° C. to 0° C.
WAIT
Type
WAIT
Details
was changed from 2 hours to 1 hour

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.